4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
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Description
4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C26H23ClFN3O2S and its molecular weight is 496. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Shukla et al. (2014) involved the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a chloro derivative similar in structure to the chemical . The study detailed the analysis of intermolecular interactions and the nature of these interactions using various thermal techniques and quantum mechanical calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Biological Activities
- Saravanan et al. (2015) synthesized a series of quinazolinone derivatives to evaluate their in vitro antimicrobial activity. The study focused on understanding the relationship between functional group variations and biological activities of these compounds (Saravanan, Alagarsamy, & Prakash, 2015).
- Deep et al. (2013) reported the synthesis of quinazolinone derivatives for in vitro antimicrobial and anticancer potentials. The study highlighted a specific derivative as the most active antimicrobial agent, providing insights into the antimicrobial activities of such compounds (Deep, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2013).
Anticancer Evaluation
- Marsham et al. (1990) focused on quinazoline antifolates as thymidylate synthase inhibitors. The study explored modifications in the benzoyl ring of the quinazoline structure, examining the impact on inhibitory properties against cancer cells (Marsham, Jackman, Oldfield, Hughes, Thornton, Bisset, O'Connor, Bishop, & Calvert, 1990).
Synthesis Methods
- Hikawa et al. (2012) developed a novel method for the synthesis of quinazolinones, utilizing a palladium-catalyzed domino reaction. This methodology is significant for the synthesis of compounds related to the given chemical (Hikawa, Ino, Suzuki, & Yokoyama, 2012).
Novel Antibacterial Agents
- Kuramoto et al. (2003) designed novel N-1 substituents of quinolones, demonstrating potent antibacterial activities. This research provides insights into the potential antibacterial properties of quinazolinone derivatives (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Anti-Tuberculosis Agents
- Odingo et al. (2014) explored the 2,4-diaminoquinazoline class as inhibitors of Mycobacterium tuberculosis growth, providing evidence for their potential as lead candidates in tuberculosis drug discovery (Odingo, O’Malley, Kesicki, Alling, Bailey, Early, Ollinger, Dalai, Kumar, Singh, Hipskind, Cramer, Ioerger, Sacchettini, Vickers, & Parish, 2014).
properties
IUPAC Name |
4-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O2S/c1-2-13-29-24(32)18-9-7-17(8-10-18)15-31-25(33)21-5-3-4-6-23(21)30-26(31)34-16-19-11-12-20(28)14-22(19)27/h3-12,14H,2,13,15-16H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVXQKXBCAODJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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